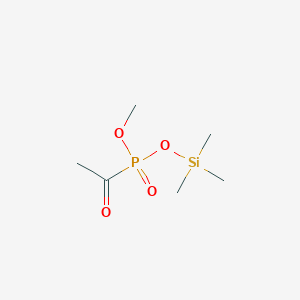

Methyl trimethylsilyl acetylphosphonate

Description

Properties

CAS No. |

69310-51-6 |

|---|---|

Molecular Formula |

C6H15O4PSi |

Molecular Weight |

210.24 g/mol |

IUPAC Name |

1-[methoxy(trimethylsilyloxy)phosphoryl]ethanone |

InChI |

InChI=1S/C6H15O4PSi/c1-6(7)11(8,9-2)10-12(3,4)5/h1-5H3 |

InChI Key |

KKQIEKJBLZCYEB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)P(=O)(OC)O[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl trimethylsilyl acetylphosphonate can be synthesized through various methods. One common approach involves the reaction of trimethylsilyl chloride with a phosphonate ester in the presence of a base. The reaction typically proceeds under mild conditions and yields the desired product with high selectivity .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl trimethylsilyl acetylphosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.

Reduction: Reduction reactions can yield phosphine derivatives.

Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, ensuring the stability of the compound .

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates. These products are valuable intermediates in organic synthesis and materials science .

Scientific Research Applications

Methyl trimethylsilyl acetylphosphonate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug precursor.

Industry: It is used in the production of advanced materials, including polymers and coatings

Mechanism of Action

The mechanism of action of methyl trimethylsilyl acetylphosphonate involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, stabilizing reactive intermediates during chemical reactions. The phosphonate moiety can participate in nucleophilic substitution and other reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl Acetylphosphonate

- Structure : Lacks the TMS group but retains the acetylphosphonate core.

- Biochemical Role : Acts as a competitive inhibitor of pyruvate decarboxylase (Ki = 0.38 mM) and mimics the substrate pyruvate. Its inhibitory potency is comparable to methyl benzoylphosphonate (Ki = 0.38 mM vs. Km = 0.76 mM for benzoylformate) .

- Applications : Used in enzyme inhibition studies due to its structural similarity to natural substrates .

Diethyl [(Methylthio)(Trimethylsilyl)Methyl]Phosphonate

- Structure : Features a TMS group and a methylthio substituent.

- Reactivity : Reacts with diethyldisulfide to form diethyl (diphenylthiomethyl)phosphonate in 62–75% yield, demonstrating the TMS group’s role in stabilizing intermediates during synthesis .

- Key Difference : The methylthio group introduces sulfur-based reactivity absent in acetylphosphonates.

Trimethyl Phosphate

- Properties : Molar mass = 140.07 g/mol; CAS 512-56-1. Used as a laboratory chemical and industrial solvent. Unlike acetylphosphonates, it lacks enzyme-inhibitory activity .

Methyl Dichlorophosphite

- Structure : Contains a dichlorophosphite group (Cl₂P-O-CH₃).

- Properties : Molar mass = 132.91 g/mol; density = 1.376 g/mL. Used as a phosphitylating agent in organic synthesis. The chlorine atoms enhance electrophilicity, contrasting with the TMS group’s steric effects .

Data Table: Key Properties of Selected Phosphonates and Analogs

Key Research Findings and Functional Insights

Role of the Trimethylsilyl Group

- The TMS group in phosphonates enhances thermal stability and modulates reactivity by sterically shielding the phosphorus center. This is evident in the synthesis of sulfur-containing phosphonates, where the TMS group stabilizes intermediates .

Acetyl Group Effects

- The acetyl moiety in methyl acetylphosphonate mimics pyruvate’s carbonyl group, enabling competitive enzyme inhibition. Substitution with bulkier groups (e.g., TMS) could alter binding affinity or specificity .

Q & A

Q. What are the optimized synthetic protocols for Methyl trimethylsilyl acetylphosphonate and related phosphonate analogs?

Synthesis typically involves nitrogen-protected reactions with reagents like 1,1,1,3,3,3-hexamethyldisilazane in anhydrous tetrahydrofuran (THF) at 100–110°C for 5 hours . Critical steps include:

Q. How can researchers validate the purity of this compound during synthesis?

Employ a combination of:

Q. What are the standard analytical methods for characterizing trimethylsilyl derivatives in phosphonate research?

- GC/MS : Trimethylsilyl ether/methyl ester derivatives enable structural elucidation of complex esters (e.g., oxylipins in galactolipids) .

- HPLC/DAD : Quantify esterified compounds via retention time and UV spectra .

- Flow ¹H NMR : Monitor dimerization kinetics in real time (e.g., for α-methyl-substituted intermediates) .

Advanced Research Questions

Q. How do α-methyl substituents influence dimerization kinetics in trimethylsilyl-containing intermediates?

- Mechanistic Insight : α-Methyl groups sterically hinder dimerization pathways, favoring intramolecular cyclization. For example, 3-(1-hydroxyethyl)-2-[(trimethylsilyl)methyl]furan (δ 2.26 ppm in ¹H NMR) forms cycloadducts with methyl acrylate under Diels-Alder conditions .

- Kinetic Data : Flow ¹H NMR reveals rate constants (e.g., k = 0.12 s⁻¹ for 3-alkyl-1,2-xylylenes), with activation energies altered by methyl substitution .

Q. How can circular dichroism (CD) monitor covalent intermediates in enzyme studies involving this compound?

- Application : CD detects chiral predecarboxylation intermediates in ThDP-dependent enzymes. For example, titration of E235A/E237A variants with methyl acetylphosphonate showed half-site saturation, indicating asymmetric active-site binding .

- Methodology : Monitor CD signal changes at 290 nm (λmax for covalent adducts) with stoichiometric enzyme:substrate ratios .

Q. How should researchers resolve contradictions in toxicity data for phosphonate analogs?

- Case Study : Commercial mixtures (e.g., tricresyl phosphate) often contain methylated isomers with undefined substitution patterns, complicating toxicity assessments.

- Mitigation : Use pure isomers (validated via ³¹P NMR) and cross-reference in vitro assays (e.g., neurotoxicity) with in vivo models .

Q. What strategies optimize Diels-Alder trapping of reactive intermediates derived from this compound?

- Reaction Design : Use electron-deficient dienophiles (e.g., methyl acrylate) and low temperatures (−78°C) to stabilize transient o-quinodimethanes .

- Product Analysis : Isolate cycloadducts via flash chromatography and confirm stereochemistry via NOESY NMR .

Methodological Considerations

Q. How to handle hygroscopicity and air sensitivity in phosphonate intermediates?

Q. What are the limitations of using trimethylsilyl groups in kinetic studies?

- Instability : Hydrolysis under acidic/neutral conditions (e.g., TBAF-mediated cleavage in CD₃CN) can complicate kinetic measurements .

- Workaround : Use flow NMR to capture real-time data before degradation occurs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.